molecular formula C10H21O4P B14403558 Ethyl [butyl(ethoxy)phosphoryl]acetate CAS No. 84858-81-1

Ethyl [butyl(ethoxy)phosphoryl]acetate

Cat. No.: B14403558
CAS No.: 84858-81-1
M. Wt: 236.24 g/mol
InChI Key: GUVIBKLUJWOFRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [butyl(ethoxy)phosphoryl]acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes an ethyl group, a butyl group, and an ethoxy group attached to a phosphoryl acetate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [butyl(ethoxy)phosphoryl]acetate typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the reaction of butyl alcohol with ethyl acetate in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl [butyl(ethoxy)phosphoryl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Acid or base catalysts with an alcohol.

Major Products

    Hydrolysis: Produces butyl alcohol and ethyl acetate.

    Reduction: Produces the corresponding alcohol.

    Transesterification: Produces a new ester and an alcohol.

Scientific Research Applications

Ethyl [butyl(ethoxy)phosphoryl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl [butyl(ethoxy)phosphoryl]acetate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, facilitated by acid or base catalysis. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Ethyl [butyl(ethoxy)phosphoryl]acetate can be compared to other esters such as ethyl acetate and butyl acetate. While all these compounds share the ester functional group, this compound is unique due to its phosphoryl group, which imparts different chemical properties and reactivity .

Similar Compounds

Properties

CAS No.

84858-81-1

Molecular Formula

C10H21O4P

Molecular Weight

236.24 g/mol

IUPAC Name

ethyl 2-[butyl(ethoxy)phosphoryl]acetate

InChI

InChI=1S/C10H21O4P/c1-4-7-8-15(12,14-6-3)9-10(11)13-5-2/h4-9H2,1-3H3

InChI Key

GUVIBKLUJWOFRR-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=O)(CC(=O)OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.